-Bromopentane serves as a vital building block in organic synthesis due to the reactive bromine atom readily undergoing substitution reactions. Scientists utilize it to synthesize various organic compounds, including:
-Bromopentane exhibits limited water solubility but finds application as a non-polar organic solvent. This property makes it suitable for dissolving various non-polar compounds, including:
-Bromopentane has been employed in various research studies, including:
3-Bromopentane is an organic compound with the molecular formula C₅H₁₁Br and a molecular weight of 151.04 g/mol. It appears as a clear pale yellow liquid and is classified as a glass-forming liquid. The compound is known for its significant dielectric properties, with a dielectric constant of approximately 8.37 at room temperature . Its boiling point ranges from 118 to 119 °C, and it has a melting point of -126.2 °C . 3-Bromopentane is miscible with various organic solvents, including ethanol, ether, benzene, and chloroform .
3-Bromopentane can be synthesized through various methods:
3-Bromopentane has several notable applications:
Interaction studies involving 3-bromopentane often focus on its reactivity with other chemical species. For example, its pyrolysis has been studied to understand its decomposition pathways and the influence of various reaction conditions on product formation. These studies help elucidate the fundamental mechanisms underlying its chemical behavior in different environments .
Several compounds are structurally similar to 3-bromopentane, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromopentane | C₅H₁₁Br | Bromine at the terminal position (1-position) |
2-Bromopentane | C₅H₁₁Br | Bromine at the second carbon (2-position) |
3-Chloropentane | C₅H₁₁Cl | Chlorine instead of bromine |
2-Iodopentane | C₅H₁₁I | Iodine instead of bromine |
Uniqueness of 3-Bromopentane:
Flammable;Irritant